molecular formula C12H11BrN2 B112620 2-Benzylamino-6-bromopyridine CAS No. 427900-17-2

2-Benzylamino-6-bromopyridine

Cat. No. B112620
M. Wt: 263.13 g/mol
InChI Key: VCWLITVACKPQRY-UHFFFAOYSA-N
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Description

2-Benzylamino-6-bromopyridine is a heterocyclic aromatic compound with the chemical formula C12H11BrN2 . It is known for its diverse applications in various fields of chemistry, such as in pharmaceutical synthesis, agrochemical product development, and material science research.


Synthesis Analysis

2-Benzylamino-6-bromopyridine can be synthesized from 2-aminopyridine and benzyl bromide through nucleophilic aromatic substitution or from 6-bromo-2-nitropyridine through reduction, followed by nucleophilic substitution. The synthesis process involves various steps, such as refluxing, filtration, recrystallization, and spectroscopic characterization techniques, including NMR, MS, and IR.


Molecular Structure Analysis

The molecular structure of 2-Benzylamino-6-bromopyridine is represented by the InChI code: 1S/C12H11BrN2/c13-11-7-4-8-12 (15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2, (H,14,15) and the InChI key: VCWLITVACKPQRY-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Benzylamino-6-bromopyridine undergoes various chemical reactions, including nucleophilic aromatic substitution, Grignard reaction, and cross-coupling reactions.


Physical And Chemical Properties Analysis

2-Benzylamino-6-bromopyridine is a yellow powder with a melting point of 118-120°C. It is soluble in organic solvents, such as dimethylformamide and dichloromethane, but insoluble in water, indicating its non-polar nature.

Scientific Research Applications

Electrocatalytic Synthesis

2-Benzylamino-6-bromopyridine and similar compounds have been studied in the context of electrocatalytic synthesis. An example is the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid to produce 6-aminonicotinic acid, a process carried out in a three-electrode undivided cell under mild conditions. This approach avoids the use of volatile and toxic solvents and catalysts, achieving 75% yield and 100% selectivity under optimized conditions (Feng et al., 2010).

Synthesis of Amino-functionalized Compounds

The synthesis of amino-functionalized 2,2'-bipyridines, which are valuable building blocks for sophisticated chelating ligands, involves the use of 2-bromopyridine derivatives. These derivatives are coupled to symmetrically and non-symmetrically diamino-functionalized compounds by various coupling procedures (Hapke et al., 2007).

Palladium-Catalyzed Coupling Reactions

In palladium-catalyzed reactions, 2-bromopyridine derivatives, closely related to 2-Benzylamino-6-bromopyridine, have been used to prepare benzoylpyridine derivatives. The selectivity and rate of these reactions depend heavily on the reaction conditions, such as the nature of the palladium catalyst precursor, solvent, temperature, and CO pressure (Couve‐Bonnaire et al., 2003).

Pharmaceutical and Chemical Intermediate Synthesis

2-Benzylamino-6-bromopyridine derivatives are important as intermediates in the pharmaceutical and chemical industries. They have been synthesized from various raw materials through processes like diazotization, bromation, oxidation, chlorination, amination, and Hofmann degradation, yielding a total yield of 34.6% and confirmed by IR and 1H NMR spectroscopy (Xu Liang, 2010).

Safety And Hazards

2-Benzylamino-6-bromopyridine is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

properties

IUPAC Name

N-benzyl-6-bromopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c13-11-7-4-8-12(15-11)14-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWLITVACKPQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10457687
Record name 2-BENZYLAMINO-6-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylamino-6-bromopyridine

CAS RN

427900-17-2
Record name 2-BENZYLAMINO-6-BROMOPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10457687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
M Leung, AB Mandal, CC Wang, GH Lee… - Journal of the …, 2002 - ACS Publications
A new class of hydrogen-bonded ladders based on hydrogen-bonded dimerization of oligo-α-aminopryidines has been demonstrated. Jorgensen's model can be successfully applied to …
Number of citations: 54 pubs.acs.org
S Jha - 2004 - ir.nbu.ac.in
Palladium-catalysed CN hetero cross-coupling reactions bet~ een bromopyridines and amines (both primary an< secondary) can be efficiently performed on a KF-alumina (basic) …
Number of citations: 0 ir.nbu.ac.in
NK Mridha - 2004 - ir.nbu.ac.in
Palladium-catalysed CN hetero cross-coupling reactions between bromopyridines and. amines (both primary and secondary) can be efficiently performed on a KF-alumina (basic) …
Number of citations: 0 ir.nbu.ac.in
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
This chapter discusses the best methods for the preparation of substituted pyridines by attachment of substituents to the pyridine ring. Unlike ‘p-excessive’heterocycles like pyrroles,‘p-…
Number of citations: 2 books.google.com
B Basu, S Jha, NK Mridha, MMH Bhuiyan - Tetrahedron letters, 2002 - Elsevier
… The residue was purified by silica gel column chromatography (petroleum-ether:EtOAc=20:1) to give 2-benzylamino-6-bromopyridine (475 mg, 90%); mp 85C; 1 H NMR (CDCl 3 , 300 …
Number of citations: 41 www.sciencedirect.com
MH Bhuiyan - 2003 - ir.nbu.ac.in
… The residue was purified .:.by silica gel column chromatography (petroleum-ether:EtOAc = 20:1) to give 2-benzylamino-6-bromopyridine (475 mg, 90%); mp 85C; 1H NMR (CDC!~, 300 …
Number of citations: 0 ir.nbu.ac.in

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